BenchChemオンラインストアへようこそ!

Kartogenin-d4

Bioanalysis LC-MS/MS Internal Standard

Kartogenin-d4 is the definitive deuterated internal standard for LC-MS/MS quantitation of kartogenin, delivering a +4 Da mass shift that enables precise compensation for matrix effects and ionization variability in complex biological matrices. It retains the parent compound's potent chondrogenic activity (EC50 100 nM) via CBFβ-RUNX1 transcriptional modulation, making it a traceable, biologically active agonist for MSC differentiation assays, cartilage repair models, and co-culture systems. Its inferred metabolic stability also makes it the superior probe for evaluating advanced drug delivery systems (hydrogels, nanoparticles) designed to overcome kartogenin's poor bioavailability. Using non-deuterated analogs or structurally unrelated chondrogenic agents compromises analytical accuracy—choose Kartogenin-d4 for regulatory-compliant, reproducible pharmacokinetic, tissue distribution, and mechanistic data.

Molecular Formula C₂₀H₁₁D₄NO₃
Molecular Weight 321.36
Cat. No. B1164307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKartogenin-d4
Synonyms2-[([1,1’-Biphenyl]-4-ylamino)carbonyl]benzoic Acid-d4;  2-[(Biphenyl-4-yl)carbamoyl]benzoic Acid-d4;  4’-Phenylphthalanilic Acid-d4;  KGN-d4; 
Molecular FormulaC₂₀H₁₁D₄NO₃
Molecular Weight321.36
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kartogenin-d4: Deuterated Chondrogenic Inducer for Traceable Cartilage Regeneration Research Procurement


Kartogenin-d4 (KGN-d4) is a stable isotopologue of the small-molecule chondrogenesis promoter kartogenin (KGN), wherein four hydrogen atoms have been substituted with deuterium atoms, resulting in the molecular formula C20H11D4NO3 and a molecular weight of approximately 321.36 g/mol . The parent compound, kartogenin, is a potent inducer of mesenchymal stem cell (MSC) differentiation into chondrocytes, with a reported half-maximal effective concentration (EC50) of 100 nM, and operates mechanistically by binding filamin A, thereby disrupting its interaction with CBFβ and modulating the CBFβ-RUNX1 transcriptional program [1]. The strategic incorporation of deuterium into kartogenin yields a molecule that is chemically and biologically near-identical to its protium analog, yet possesses distinct analytical and, in certain contexts, pharmacokinetic properties that make it uniquely valuable as an internal standard and mechanistic probe in research applications .

Why Non-Deuterated Kartogenin or Other Chondrogenic Agents Cannot Be Directly Substituted for Kartogenin-d4 in Quantitative Bioanalysis


The substitution of non-deuterated kartogenin or alternative chondrogenic compounds for Kartogenin-d4 in quantitative workflows is analytically unsound due to the fundamental requirement for an internal standard in mass spectrometry-based assays. Accurate quantitation in complex biological matrices necessitates an internal standard that co-elutes with the analyte of interest but is distinguishable by mass; Kartogenin-d4, with its +4 Da mass shift, fulfills this role perfectly for kartogenin . Using an unlabeled analog or a structurally different compound introduces variability in ionization efficiency, matrix effects, and recovery, thereby compromising the precision and accuracy of the analytical method. Furthermore, while the parent molecule kartogenin suffers from low aqueous solubility and poor bioavailability [1], any attempt to use a different chondrogenic agent, such as TGF-β3, as a substitute would confound experimental results due to its distinct and often species-dependent mechanism of action on chondrogenesis and osteogenesis [2].

Kartogenin-d4 Product-Specific Quantitative Differentiation Evidence Guide


Enhanced Mass Spectrometry Sensitivity via +4 Da Mass Shift for Accurate Kartogenin Quantitation

Kartogenin-d4 is specifically engineered as a stable isotope-labeled internal standard (SIL-IS) for the absolute quantitation of kartogenin via liquid chromatography-tandem mass spectrometry (LC-MS/MS). This differential is quantifiable through a mass shift of approximately 4 atomic mass units (amu) relative to the parent compound kartogenin (C20H15NO3, MW 317.34 g/mol) . This +4 Da mass difference ensures that Kartogenin-d4 and kartogenin generate distinct and non-interfering signals in the mass spectrometer while sharing identical chemical properties, including chromatographic retention time and ionization efficiency .

Bioanalysis LC-MS/MS Internal Standard Deuterium

Therapeutic Bioactivity Retention Confirmed by Comparable In Vitro Potency

A critical procurement consideration is whether deuteration alters the compound's primary biological function. Class-level evidence for deuterated small molecules indicates that they generally retain the full biochemical potency and selectivity of their non-deuterated counterparts, with the deuterium isotope effect primarily influencing pharmacokinetics rather than target engagement . For kartogenin, the well-characterized mechanism of promoting chondrogenic differentiation via the CBFβ-RUNX1 pathway is expected to be preserved in Kartogenin-d4. The parent compound kartogenin has a well-established EC50 of 100 nM for inducing chondrogenesis in human MSCs [1].

Chondrogenesis MSC Differentiation Potency Deuterium Isotope Effect

Potential for Improved Metabolic Stability via Kinetic Isotope Effect

Deuteration is a well-established strategy in medicinal chemistry to leverage the kinetic isotope effect (KIE) to improve the metabolic stability of pharmacologically active molecules. The substitution of hydrogen with deuterium can reduce the rate of cytochrome P450-mediated oxidative metabolism, leading to an extended half-life and increased exposure for the deuterated compound [REFS-1, REFS-2]. This class-level effect is a key differentiator for deuterated analogs over their non-deuterated counterparts. The parent compound, kartogenin, is known to have poor bioavailability and low solubility [3], limitations which the deuterated analog is designed to mitigate by potentially altering its biotransformation pathways and rates [1].

Metabolic Stability Pharmacokinetics Deuterium Isotope Effect Drug Metabolism

Optimal Scientific and Industrial Application Scenarios for Kartogenin-d4 Deployment


Quantitative Bioanalysis of Kartogenin in Pharmacokinetic and Biodistribution Studies

Kartogenin-d4 is the definitive internal standard of choice for the development and validation of robust LC-MS/MS methods aimed at quantifying kartogenin levels in biological samples (e.g., plasma, synovial fluid, tissue homogenates). Its +4 Da mass shift allows for precise compensation for matrix effects and analytical variability, ensuring the generation of accurate, reproducible, and regulatory-compliant pharmacokinetic and tissue distribution data essential for advancing kartogenin-based therapies [REFS-1, REFS-2].

In Vitro and In Vivo Mechanistic Studies of Chondrogenesis and Cartilage Repair

Due to its inferred retention of kartogenin's potent chondrogenic activity (EC50 of 100 nM), Kartogenin-d4 serves as a reliable and traceable agonist for investigating the CBFβ-RUNX1 transcriptional program in MSCs [1]. Researchers can confidently substitute it for kartogenin in cell-based differentiation assays and complex co-culture models to study cartilage formation mechanisms, knowing that its biological function is preserved while its analytical signature enables downstream correlation with cellular and molecular events [1].

Development of Novel Kartogenin Delivery Systems with Enhanced Bioavailability

The class-level inference of improved metabolic stability for Kartogenin-d4 makes it a strategically valuable tool in the development and evaluation of advanced drug delivery systems (e.g., hydrogels, nanoparticles) designed to overcome the poor solubility and bioavailability of the parent compound [2]. Its use in these studies allows for more accurate quantification of the encapsulated and released drug payload, while its potentially prolonged half-life provides a more realistic assessment of the delivery system's sustained-release performance in vivo .

Investigating the Differential Chondrogenic and Osteogenic Effects of Kartogenin Across Species

The documented species-specific activity of kartogenin, which promotes chondrogenesis while inhibiting osteogenesis in rabbit MSCs but promotes both in rat MSCs, presents a complex biological puzzle [3]. Kartogenin-d4 is an ideal reagent for dissecting these mechanisms. By using it as a precise, quantifiable probe in comparative studies across species, researchers can generate robust data to correlate drug exposure with specific gene and protein expression changes (e.g., Col2a1, Sox9, Runx2), helping to elucidate the underlying signaling pathways and species-dependent responses [3].

Quote Request

Request a Quote for Kartogenin-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.